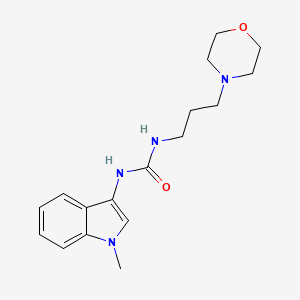

1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Description

1-(1-Methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic urea derivative characterized by a 1-methylindole moiety linked via a urea bridge to a 3-morpholinopropyl group. The indole core is common in alkaloids like topsentin, known for antitumor properties, though urea derivatives of this class are less explored . Synthesis likely follows routes similar to other urea analogs, such as coupling indole derivatives with morpholinopropyl isocyanates or via one-pot reactions involving β-dicarbonyl intermediates .

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-(3-morpholin-4-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-20-13-15(14-5-2-3-6-16(14)20)19-17(22)18-7-4-8-21-9-11-23-12-10-21/h2-3,5-6,13H,4,7-12H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJSZYUOMLLGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

Reduction: The urea linkage can be reduced to form amine derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of oxindole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiadiazole-Based Urea Derivatives

Compound 14c (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-morpholinoethyl)-urea) and 14d (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-morpholinopropyl)-urea) from Liu et al. () are potent PRMT3 inhibitors. Key differences:

- 14c: Shorter morpholinoethyl chain (vs. 3-morpholinopropyl in the target compound) yields 47% synthetic yield and IC₅₀ = 0.33 μM against PRMT3.

- 14d: Extended 3-morpholinopropyl chain enhances solubility and binding affinity (IC₅₀ = 0.12 μM), demonstrating the critical role of chain length in activity .

| Compound | R Group | IC₅₀ (PRMT3) | Yield (%) | Reference |

|---|---|---|---|---|

| 14c | 2-Morpholinoethyl | 0.33 μM | 47 | |

| 14d | 3-Morpholinopropyl | 0.12 μM | Not reported | |

| Target Compound | 3-Morpholinopropyl | N/A | N/A | — |

Key Insight: The 3-morpholinopropyl group improves inhibitory potency, suggesting the target compound may exhibit similar enhancements if evaluated against PRMT3.

Pyrimidine-Thiadiazole Urea Derivatives

Compound 4 (1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea) from inhibits MEK/ERK signaling in colorectal cancer (HCT-116 cells). Structural comparison:

- Pyrimidine-thiadiazole core replaces the indole group but retains the 3-morpholinopropyl-urea motif.

- Exhibits antiproliferative activity (IC₅₀ = 2.1 μM) by suppressing MEK/ERK phosphorylation .

| Compound | Core Structure | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 4 | Pyrimidine-thiadiazole | 2.1 μM | MEK/ERK inhibition | |

| Target Compound | Indole | N/A | Hypothesized enzyme inhibition | — |

Screening Compounds with Varied Substituents

describes SIN-008 (3-(3,4-dimethylphenyl)-1-(3-morpholinopropyl)-1-((pyridin-3-yl)methyl)urea), a screening compound with:

- Pyridinylmethyl group instead of indole.

- Molecular weight = 382.5 g/mol, classified as a kinase inhibitor .

*Calculated based on formula C₁₇H₂₂N₄O₂ ().

Key Insight : Substituent diversity (indole vs. aryl groups) influences target selectivity and physicochemical properties.

Bis-Urea Derivatives

highlights 1-(3-morpholin-4-ylpropyl)-3-[4-[[4-(3-morpholin-4-ylpropylcarbamoylamino)phenyl]methyl]phenyl]urea, a bis-urea compound with dual morpholinopropyl chains. Unlike the target compound, this molecule:

- Acts as a multivalent kinase inhibitor due to extended urea linkages.

- Demonstrates enhanced binding avidity but reduced cell permeability compared to mono-urea analogs .

Key Insight: Mono-urea structures (like the target compound) may offer better bioavailability than bis-urea derivatives.

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a 1-methyl-1H-indole and a morpholinopropyl group. Its molecular formula is with a molecular weight of 316.4 g/mol . The presence of the morpholine ring enhances its solubility and bioavailability, making it suitable for various biological applications.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction may influence various cellular processes, including signal transduction and gene expression.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study demonstrated its effectiveness against different cancer cell lines, showing significant cytotoxic effects at varying concentrations. The compound's ability to induce apoptosis in cancer cells was attributed to its interference with critical signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies revealed that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve the inhibition of efflux pumps in bacteria, which are responsible for drug resistance. This was evidenced by checkerboard assays showing synergistic effects with other antimicrobial agents .

Case Studies

A notable case study involved testing the efficacy of this compound against Staphylococcus aureus strains. The compound was found to significantly reduce the minimum inhibitory concentration (MIC) when combined with standard antibiotics, suggesting its potential as a bacterial efflux pump inhibitor (EPI) .

Research Findings

Applications in Medicinal Chemistry

The compound is being explored as a pharmaceutical intermediate in drug development targeting neurological and inflammatory disorders. Its unique structure allows it to serve as a building block for synthesizing more complex therapeutic agents . Additionally, its role in developing new materials with specific electronic or optical properties is under investigation, highlighting its versatility beyond biological applications.

Q & A

Basic Research: What are the established synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling the indole moiety with a morpholinopropyl-urea group. A common approach is:

- Step 1 : Synthesize 1-methylindole-3-carboxylic acid via Fischer indole synthesis or substitution reactions .

- Step 2 : React the carboxylic acid with 3-morpholinopropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form an intermediate amide.

- Step 3 : Convert the amide to urea via reaction with phosgene equivalents (e.g., triphosgene) or isocyanate intermediates .

Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (40–60°C for controlled reactivity), and stoichiometric ratios (1:1.2 amine:carboxylic acid) to maximize yield (>70%) and minimize byproducts. Monitor progress via TLC or HPLC .

Basic Research: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole proton environments (δ 7.1–7.8 ppm) and morpholine ring integration (δ 3.4–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with urea cleavage .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research: How can the mechanism of action of this compound be investigated in enzymatic or receptor-binding assays?

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K) or phosphatases using fluorogenic substrates. Measure IC₅₀ values via dose-response curves (0.1–100 µM) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors due to indole similarity) with [³H]-LSD or [³H]-WAY-100635. Use Scatchard analysis for affinity (Kᵢ) determination .

- Cellular Pathways : Western blotting for downstream targets (e.g., phosphorylated Akt for PI3K inhibition) .

Advanced Research: What strategies are recommended for structure-activity relationship (SAR) studies to enhance biological efficacy?

- Substituent Variation : Replace morpholine with piperazine (improved solubility) or introduce electron-withdrawing groups (e.g., -CF₃) on the indole ring to modulate binding .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets). Validate with free-energy perturbation (FEP) calculations .

- In Vitro Screening : Test analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) to prioritize lead compounds .

Advanced Research: How should researchers address contradictions in biological activity data across studies?

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments in triplicate .

- Solvent Effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid artifactual results .

Advanced Research: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics (PK) : Administer IV/PO doses (10–50 mg/kg) in rodents. Measure plasma concentrations via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .

- Toxicity : Acute toxicity studies (14-day OECD 423 guidelines) with histopathology on liver/kidney tissues .

- Metabolite Identification : Use hepatic microsomes + NADPH to identify Phase I/II metabolites (e.g., morpholine N-oxidation) .

Advanced Research: How can computational methods accelerate the design of derivatives with improved target selectivity?

- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Machine Learning : Train models on PubChem bioactivity data to predict ADMET profiles .

- Molecular Dynamics (MD) : Simulate binding pocket flexibility (100 ns trajectories) to identify stable conformations .

Advanced Research: What experimental approaches mitigate stability issues (e.g., hydrolysis) during storage or biological assays?

- Lyophilization : Store as lyophilized powder under argon at -20°C to prevent urea hydrolysis .

- Buffered Solutions : Use pH 7.4 PBS with 0.01% BSA to stabilize aqueous formulations .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.